molecular formula C19H16ClN3O2S2 B11498338 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[3-(phenylcarbonyl)imidazolidin-1-yl]ethanone

2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[3-(phenylcarbonyl)imidazolidin-1-yl]ethanone

Cat. No.: B11498338
M. Wt: 417.9 g/mol
InChI Key: RKVNMUFSZYUGDY-UHFFFAOYSA-N
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Description

1-(3-BENZOYLIMIDAZOLIDIN-1-YL)-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE is a complex organic compound that features both imidazolidinone and benzothiazole moieties. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-BENZOYLIMIDAZOLIDIN-1-YL)-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Imidazolidinone Ring: This can be achieved through the cyclization of appropriate amine and carbonyl precursors.

    Benzoylation: The imidazolidinone ring can be benzoylated using benzoyl chloride in the presence of a base.

    Thioether Formation: The benzothiazole moiety can be introduced via a nucleophilic substitution reaction, where a thiol derivative of benzothiazole reacts with a suitable electrophilic intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-BENZOYLIMIDAZOLIDIN-1-YL)-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

1-(3-BENZOYLIMIDAZOLIDIN-1-YL)-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Investigation of its biological activity, including antimicrobial, antifungal, or anticancer properties.

    Materials Science: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-BENZOYLIMIDAZOLIDIN-1-YL)-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE would depend on its specific biological target. Generally, compounds with similar structures may:

    Inhibit Enzymes: By binding to the active site or allosteric sites of enzymes, thereby blocking their activity.

    Interact with Receptors: By mimicking or blocking the natural ligands of specific receptors, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Benzoylimidazolidin-1-yl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]ethan-1-one: Similar in structure but may have different substituents or functional groups.

    Benzothiazole Derivatives: Compounds containing the benzothiazole moiety, which are known for their diverse biological activities.

    Imidazolidinone Derivatives: Compounds containing the imidazolidinone ring, often investigated for their pharmacological properties.

Uniqueness

1-(3-BENZOYLIMIDAZOLIDIN-1-YL)-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ETHAN-1-ONE is unique due to the combination of its structural features, which may confer specific biological activities or chemical reactivity not observed in other similar compounds.

Properties

Molecular Formula

C19H16ClN3O2S2

Molecular Weight

417.9 g/mol

IUPAC Name

1-(3-benzoylimidazolidin-1-yl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C19H16ClN3O2S2/c20-14-6-7-16-15(10-14)21-19(27-16)26-11-17(24)22-8-9-23(12-22)18(25)13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2

InChI Key

RKVNMUFSZYUGDY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CN1C(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl)C(=O)C4=CC=CC=C4

Origin of Product

United States

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